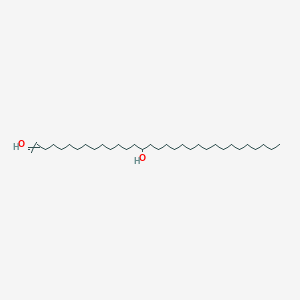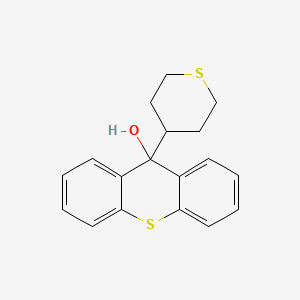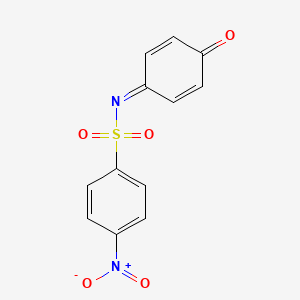
Benzenesulfonamide, 4-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- is a complex organic compound with the molecular formula C12H10N2O5S It is known for its unique structure, which includes a benzenesulfonamide group and a nitro group attached to a cyclohexadienone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- typically involves the nitration of benzenesulfonamide followed by a series of condensation reactions. The nitration process introduces the nitro group into the benzenesulfonamide structure. This is usually achieved by treating benzenesulfonamide with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
The subsequent condensation reactions involve the interaction of the nitrated benzenesulfonamide with cyclohexadienone derivatives. These reactions are often carried out in the presence of catalysts such as Lewis acids to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, 4-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can produce nitroso derivatives.
Applications De Recherche Scientifique
Benzenesulfonamide, 4-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, 4-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenesulfonamide, p-nitro-
- p-Nitrobenzenesulfonamide
- p-Nitrophenylsulfonamide
- 4-Nitrobenzenesulfonamide
- 4-Nitrobenzolesulfamide
- 4-Nitrobenzolsulfonamide
- 4-nitrobenzenesulphonamide
Uniqueness
What sets Benzenesulfonamide, 4-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- apart from similar compounds is its cyclohexadienone moiety, which imparts unique chemical reactivity and biological activity. This structural feature allows it to participate in a wider range of chemical reactions and interact with biological targets in distinct ways.
Propriétés
Numéro CAS |
113591-42-7 |
|---|---|
Formule moléculaire |
C12H8N2O5S |
Poids moléculaire |
292.27 g/mol |
Nom IUPAC |
4-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C12H8N2O5S/c15-11-5-1-9(2-6-11)13-20(18,19)12-7-3-10(4-8-12)14(16)17/h1-8H |
Clé InChI |
JCLMXQYNTVLZQS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)C=CC1=NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzonitrile, 2-[[[4-(dimethylamino)phenyl]methylene]amino]-](/img/structure/B14305353.png)
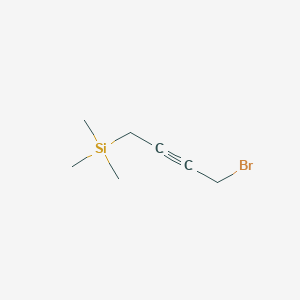
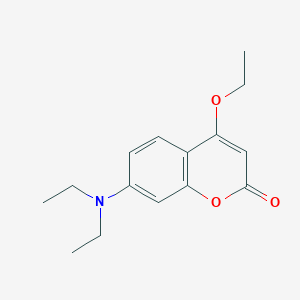
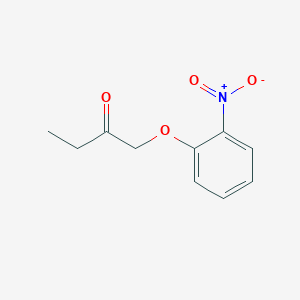
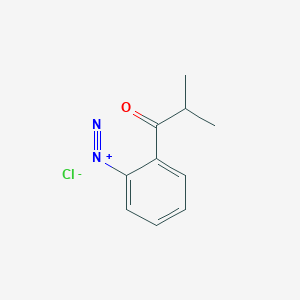


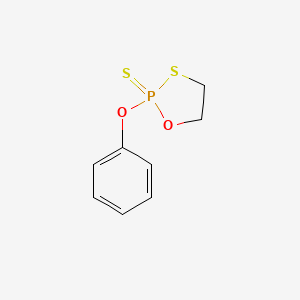

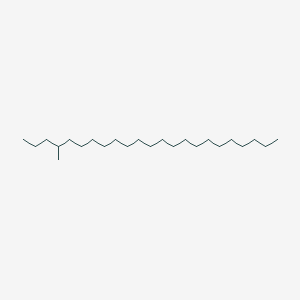
![Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate](/img/structure/B14305407.png)
